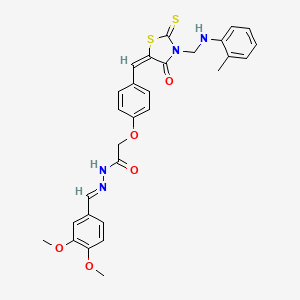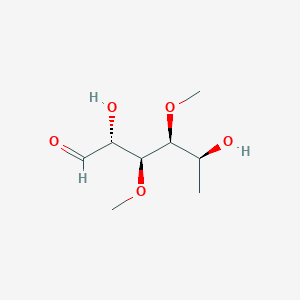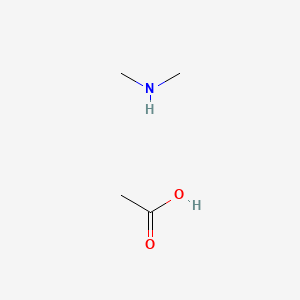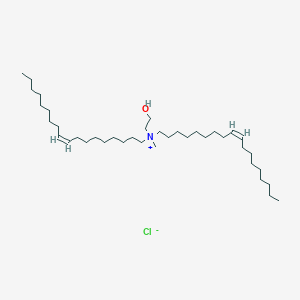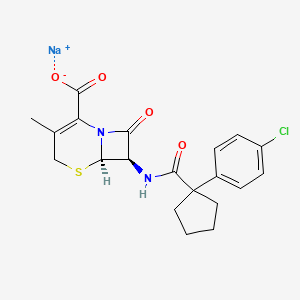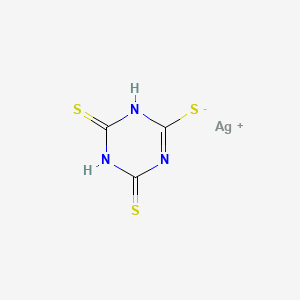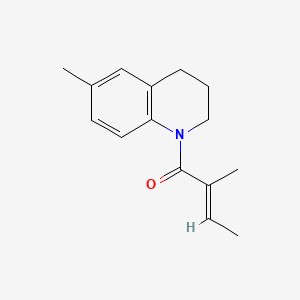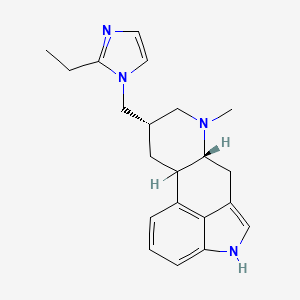
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline (8-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline (8-alpha) is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. The unique structure of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline involves multiple steps, starting with the preparation of the ergoline backbone This is typically achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and catalysts is essential to achieve a high yield and purity of the final product. Advanced purification techniques such as chromatography are often employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of the ergoline backbone with the 2-ethyl-1H-imidazol-1-yl group makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
115178-32-0 |
|---|---|
Molekularformel |
C21H26N4 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(6aR,9S)-9-[(2-ethylimidazol-1-yl)methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H26N4/c1-3-20-22-7-8-25(20)13-14-9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24(2)12-14/h4-8,11,14,17,19,23H,3,9-10,12-13H2,1-2H3/t14-,17?,19+/m0/s1 |
InChI-Schlüssel |
MTKJHNAAXUYMMC-AHMQINRISA-N |
Isomerische SMILES |
CCC1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Kanonische SMILES |
CCC1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


